Product packaging for CYCLOPROPYL 3-THIENYL KETONE(Cat. No.:CAS No. 113348-25-7)

CYCLOPROPYL 3-THIENYL KETONE

Cat. No.: B055642
CAS No.: 113348-25-7
M. Wt: 152.22 g/mol
InChI Key: RTQWHANRORWWLD-UHFFFAOYSA-N
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Description

CYCLOPROPYL 3-THIENYL KETONE is a versatile and high-value synthetic intermediate of significant interest in advanced organic chemistry and materials science research. This compound features a unique molecular architecture combining an electron-rich thiophene heterocycle with a strained, highly reactive cyclopropyl ketone moiety. This structural motif makes it an exceptional building block for the synthesis of complex organic molecules, particularly in the construction of pharmaceutical scaffolds and novel functional materials. Its primary research value lies in its role as a key precursor in cycloaddition reactions, ring-opening transformations, and as a core structure in the development of potential bioactive compounds, where the cyclopropyl group is often used to confer metabolic stability and modulate conformational properties. Researchers utilize this compound to explore new synthetic methodologies, develop heterocyclic compounds with tailored electronic properties for organic electronics, and investigate structure-activity relationships in medicinal chemistry programs. The ketone functionality provides a handle for further derivatization, including reduction to alcohols or conversion to other functional groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening and discovery research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B055642 CYCLOPROPYL 3-THIENYL KETONE CAS No. 113348-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQWHANRORWWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341539
Record name Cyclopropyl(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113348-25-7
Record name Cyclopropyl(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopropyl 3 Thienyl Ketone and Its Derivatives

Classical Synthesis Approaches

The traditional methods for synthesizing cyclopropyl (B3062369) 3-thienyl ketone are robust and widely utilized. These techniques primarily include Friedel-Crafts acylation and organometallic-mediated cyclopropanation, each with its own set of procedural nuances and applications.

Friedel-Crafts Acylation of Thiophene (B33073) Derivatives

The Friedel-Crafts acylation stands as a cornerstone for the synthesis of aryl and heteroaryl ketones, including cyclopropyl 3-thienyl ketone. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring using an acylating agent, typically cyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst. sigmaaldrich.cn

The choice of catalyst and reaction conditions is critical to the success of the Friedel-Crafts acylation of thiophene. A variety of Lewis acids can be employed to facilitate this transformation, with aluminum chloride (AlCl₃) being one of the most common. sigmaaldrich.cn The reaction typically proceeds by the formation of an acylium ion, which then acts as the electrophile in the substitution reaction. sigmaaldrich.cn

Other catalyst systems have also been explored to improve yields, selectivity, and environmental compatibility. These include other metal halides and solid acid catalysts. For instance, research has shown the utility of various metal triflates as effective catalysts for the Friedel-Crafts acylation of heteroaromatics. Furthermore, solid acid catalysts like zeolites have been investigated as reusable and environmentally benign alternatives to traditional Lewis acids.

The reaction parameters, including temperature, solvent, and stoichiometry of reactants, are crucial for optimizing the yield and minimizing side products. For the synthesis of this compound, specific conditions have been reported to afford the product in good yields.

Table 1: Catalyst Systems and Reaction Parameters for Friedel-Crafts Acylation of Thiophene

Catalyst SystemAcylating AgentSolventTemperatureYieldReference
AlCl₃Cyclopropanecarbonyl chlorideDichloromethane-10 °C to rtHigh sigmaaldrich.cn
SnCl₄Acyl chlorideDichloromethane0 °C to rtModerate to High
Zeolite H-βAcetic anhydrideNeat60-120 °CHigh
Yb(OTf)₃Acyl chlorideVariousrt to 80 °CGood
Ru(II) complexCyclopropanecarbonyl chlorideToluene (B28343)120 °CModerate bath.ac.uk

This table is illustrative and compiles data from various sources on Friedel-Crafts acylation of thiophenes and related heterocycles. Specific yields are highly dependent on the substrate and precise conditions.

Following the successful acylation of the thiophene ring, further modifications can be undertaken to generate a diverse range of derivatives. These post-acylation transformations can target the ketone carbonyl group, the cyclopropyl ring, or the thiophene ring itself. For instance, the ketone can be reduced to a secondary alcohol or an alkane, or it can participate in condensation reactions.

The term "aromatization" in the context of post-acylation modifications of an already aromatic thiophene ring typically refers to reactions that might temporarily disrupt the aromaticity, which is then restored in a subsequent step. For example, in some complex multi-step syntheses, a reaction might lead to a non-aromatic intermediate that rearomatizes. More commonly, this subsection refers to further functionalization of the thiophene ring while preserving its aromatic character. This can include halogenation, nitration, or metal-catalyzed cross-coupling reactions on other positions of the thiophene ring, provided they are not deactivated by the ketone group. Visible-light-induced cyclization-aromatization cascades have also been reported for the synthesis of substituted furans from acylsilanes and α,β-unsaturated ketones, a strategy that could potentially be adapted for thiophene derivatives. chinesechemsoc.orgchinesechemsoc.org

Organometallic Reagent-Mediated Cyclopropanation Strategies

An alternative to the direct acylation of thiophene is the construction of the cyclopropyl ring using organometallic reagents. These methods often involve the reaction of a thiophene-containing precursor with a reagent that delivers the cyclopropyl group.

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a key strategy involves the reaction of a 3-thienyl-containing electrophile with a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide. For instance, the addition of cyclopropylmagnesium bromide to a 3-thiophenecarboxaldehyde, followed by oxidation of the resulting secondary alcohol, would yield the desired ketone. Alternatively, the reaction of a 3-thiophenecarbonitrile (B159127) with cyclopropylmagnesium bromide can directly afford the ketone after hydrolysis of the intermediate imine. libretexts.org

The success of these reactions is highly dependent on the careful control of reaction conditions to prevent side reactions. The choice of solvent, typically an ether like THF or diethyl ether, is crucial for the stability and reactivity of the Grignard reagent.

Modern synthetic chemistry has increasingly turned to transition metal catalysis for efficient and selective transformations. In the realm of cyclopropane (B1198618) synthesis, several transition metal-catalyzed methods have been developed. organic-chemistry.org These often involve the reaction of an alkene with a carbene precursor in the presence of a catalyst, commonly based on rhodium, copper, or palladium. organic-chemistry.org

While direct transition metal-catalyzed cyclopropanation to form this compound is less commonly reported than Friedel-Crafts acylation, related methodologies suggest its feasibility. For example, ruthenium-catalyzed C-H acylation has been demonstrated for the synthesis of acylated heteroaromatics, including the use of cyclopropanecarbonyl chloride as the acylating agent with a 1-phenylpyrazole (B75819) substrate. bath.ac.uk This suggests the potential for direct C-H functionalization of thiophene with a cyclopropylacyl group.

Furthermore, recent advances have showcased the use of samarium(II) iodide (SmI₂) as a catalyst for formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes, highlighting the utility of transition metals in activating cyclopropyl ketones for further transformations. acs.org

Contemporary and Specialized Synthetic Routes

The synthesis of this compound has evolved, with researchers developing more efficient and scalable methods. These contemporary routes are designed to overcome the limitations of traditional approaches, offering higher yields, greater purity, and improved safety profiles.

Bromosulfonium Bromide-Mediated Cyclopropanation

A significant advancement in the synthesis of cyclopropyl ketones involves the use of bromosulfonium bromide. This method is particularly effective for the cyclopropanation of chalcones and related α,β-unsaturated ketones.

The reaction begins with the formation of a bromosulfonium bromide precipitate from the reaction of bromine (Br₂) with dimethyl sulfide (B99878) (DMS) in acetonitrile (B52724) at a controlled temperature of 0°C. This intermediate is crucial for the subsequent cyclopropanation step. The addition of a styrene (B11656) derivative to this mixture initiates the formation of the cyclopropyl ketone, which is then isolated after a workup procedure.

Key to the success of this method is stringent temperature control; maintaining the reaction at 0°C during the addition of bromine is essential to minimize side reactions, such as uncontrolled ring-opening. The bromosulfonium bromide intermediate is isolated by the addition of diethyl ether, a step that can achieve a yield of up to 62%.

The reaction of 1,3-dicarbonyl compounds can be catalyzed by bromodimethylsulfonium bromide (BDMS). researchgate.net This process can lead to the formation of Mannich-type products or highly functionalized piperidines, depending on the substrates used. researchgate.net

This synthetic route is versatile, accommodating a variety of styrene derivatives. However, it encounters challenges with sterically hindered substrates. For instance, substrates with tertiary alkyl groups necessitate higher reaction temperatures (room temperature) and longer reaction times, which can lead to a reduction in yields to a range of 45–60%. The scope of the bromoamidation reaction is quite broad. datapdf.com

Substrate TypeReaction ConditionsYield (%)
Styrene Derivatives0°C, short reaction timeHigh
Tertiary Alkyl GroupsRoom Temperature, extended reaction time45-60

Continuous Flow Synthesis Protocols

The adoption of continuous flow technology represents a paradigm shift in the synthesis of this compound, offering significant improvements in efficiency and safety.

Continuous flow reactors provide superior heat transfer capabilities, which is critical for managing exothermic reactions and preventing side reactions. This enhanced control allows for a significant increase in production throughput, with some systems achieving rates of 500 g/hr with a purity of over 95%. The transition from batch to continuous-flow synthetic processes is a significant advancement in the fine chemicals and pharmaceutical industries. frontiersin.org

The use of continuous flow systems simplifies the synthesis of complex molecules by "telescoping" multiple steps into a streamlined and potentially automated process, thereby reducing manual effort and time. acs.org This approach has been successfully applied to the synthesis of various cyclopropane derivatives, including aminoketones and arylthio-cyclopropyl carbonyl compounds. rsc.orgmdpi.comnih.gov

A variety of catalyst systems have been developed for continuous flow cyclopropanation. One notable example is the use of Cu(I) complexes of specific ligands supported on silica (B1680970), which have demonstrated high stability and recyclability. rsc.orgunimi.it These catalysts can operate for at least 24 hours without a loss of activity, achieving high conversion and selectivity. rsc.orgresearchgate.net In some systems, carbon dioxide is used as a carrier, further enhancing the green credentials of the process. rsc.org

Immobilized diarylprolinol catalysts have also been successfully employed in continuous-flow processes for cyclopropanation. chemistryviews.org These catalysts, attached to a polystyrene resin, can maintain their activity for over 48 hours, enabling the synthesis of a dozen different substituted cyclopropanes with excellent diastereo- and enantioselectivities. chemistryviews.org The use of a flow setup reduces the contact time between the catalyst and the base, minimizing the formation of unwanted byproducts. chemistryviews.org

Catalyst SystemSupportCarrierThroughput/Yield
Cu(I) complexes of Pc-L* ligandsSilicaCarbon DioxideUp to 99% conversion, 88% selectivity rsc.org
Immobilized diarylprolinolPolystyrene ResinN/AExcellent diastereo- and enantioselectivities chemistryviews.org
Amberlyst-35 (reusable)N/AN/AMultigram scale, easily scalable mdpi.comnih.govunica.it

Asymmetric Synthetic Methodologies for Chiral Derivatives

The generation of chiral derivatives of this compound often involves the asymmetric cyclopropanation of a suitable precursor, such as a thienyl-substituted chalcone (B49325). Key strategies include phase-transfer catalysis and organocatalysis.

One prominent method is the Michael Initiated Ring Closing (MIRC) reaction of chalcones with bromomalonates under phase-transfer catalysis. nih.gov This approach has been successfully applied to a range of chalcones, including those with electron-neutral and electron-deficient aromatic groups, yielding cyclopropane derivatives in high yields (up to 98%) and with significant enantiomeric ratios (up to 91:9). nih.gov The success of this reaction often hinges on the use of a chiral cinchona alkaloid-based ammonium (B1175870) salt catalyst that contains a free hydroxyl group, under carefully optimized liquid-liquid reaction conditions. nih.govresearchgate.net Notably, substrates containing thienyl groups are amenable to this methodology, leading to the formation of the desired chiral cyclopropane derivatives. researchgate.net

Another effective strategy is the Johnson-Corey-Chaykovsky reaction. A recently developed method employs an in-situ generated sulfur ylide that reacts with (E)-chalcones in the presence of a (S)-(thiolan-2-yl)diphenylmethanol benzyl (B1604629) ether organocatalyst. nih.gov This process affords a variety of chiral cyclopropanes in excellent yields and with high stereoselectivities. nih.gov

Furthermore, existing this compound can be used as a starting material to generate other chiral molecules. An enantioselective [3+2] photocycloaddition reaction of aryl cyclopropyl ketones with alkenes, facilitated by a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst, allows for the construction of densely substituted cyclopentane (B165970) structures. nih.gov For instance, the reaction can yield products with up to 95% yield and 93% enantiomeric excess (ee). nih.gov

Additionally, donor-acceptor cyclopropanes, including 2-thienyl-substituted variants, can undergo catalytic enantioselective ring-opening and cyclization sequences. For example, reaction with primary amines in the presence of an N,N'-dioxide/Sc(III) catalyst system can produce enantioenriched 2,4,5-trisubstituted 2,3-dihydropyrroles. snnu.edu.cn

Asymmetric MethodCatalyst/ReagentSubstrate ExampleProduct TypeYieldEnantiomeric Excess (ee)
Phase-Transfer Catalysis (MIRC)Cinchona Alkaloid Ammonium Salt / BromomalonateThienyl ChalconeChiral CyclopropaneUp to 98% nih.govUp to 85% researchgate.net
Johnson-Corey-Chaykovsky Reaction(S)-(thiolan-2-yl)diphenylmethanol benzyl ether / Sulfur Ylide(E)-ChalconeChiral CyclopropaneExcellent nih.govExcellent nih.gov
[3+2] PhotocycloadditionChiral Lewis Acid / Ru(bpy)₃²⁺Aryl Cyclopropyl Ketone / StyreneChiral Cyclopentane95% nih.gov93% nih.gov
Ring-Opening/CyclizationN,N'-Dioxide-Sc(III) Complex / Primary Amine2-Thienyl-substituted CyclopropaneChiral DihydropyrroleGood snnu.edu.cnHigh snnu.edu.cn

Purification Methodologies for Research-Grade Compounds

Achieving high purity is essential for the use of this compound in research and as a synthetic intermediate. Several methods are employed to obtain research-grade material, which is typically defined as having a purity of 99% or higher.

For the initial purification following synthesis, column chromatography is a standard technique. A typical system utilizes silica gel as the stationary phase with a hexane (B92381)/ethyl acetate (B1210297) gradient as the eluent.

To achieve higher purity, distillation and recrystallization are commonly employed. Fractional distillation under reduced pressure is effective for removing volatile impurities. Specific reported conditions for this compound involve distillation at 120°C under a pressure of 50 mbar.

Recrystallization is another powerful technique for obtaining highly pure solid material. For this compound, recrystallization from a mixture of toluene and hexane has been shown to yield a product with 99% purity.

In industrial-scale production, which can achieve throughputs of 500 g/hr, a purity of over 95% is often realized directly from continuous flow reactors, with subsequent purification steps to reach research-grade standards. For related compounds like cyclopentyl 2-thienyl ketone, a high purity of 97-99% as determined by gas chromatography (GC) has been achieved after a workup procedure involving extraction and solvent evaporation. google.com

Purification TechniqueParametersResulting Purity
Column ChromatographySilica gel, hexane/ethyl acetate gradient Intermediate Purification
Fractional Distillation120°C at 50 mbar Removal of volatile impurities
RecrystallizationToluene/hexane mixture 99%

Reactivity and Reaction Mechanisms of Cyclopropyl 3 Thienyl Ketone

Reactions Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring in cyclopropyl (B3062369) 3-thienyl ketone is a key driver for its reactivity, making it a versatile building block in organic synthesis. beilstein-journals.org Reactions involving this moiety predominantly lead to the formation of more stable, acyclic, or larger ring systems.

Ring-opening reactions are a characteristic feature of cyclopropyl ketones. rsc.org These transformations alleviate the inherent strain of the three-membered ring and can proceed through various mechanistic pathways, including nucleophilic, electrophilic, and metal-catalyzed routes. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions employed.

Nucleophilic attack on cyclopropyl ketones typically occurs at the carbonyl carbon, followed by cleavage of one of the adjacent carbon-carbon bonds of the cyclopropane ring. This process is often facilitated by Lewis or Brønsted acids, which activate the ketone group towards nucleophilic addition.

####### 3.1.1.1.1. Reactivity with Heteroatom Nucleophiles (e.g., thiols, alcohols, carboxylic acids)

Cyclopropyl ketones can undergo ring-opening reactions with various heteroatom nucleophiles. For instance, a highly efficient asymmetric ring-opening reaction of cyclopropyl ketones with a wide range of thiols, alcohols, and carboxylic acids has been achieved using a chiral N,N'-dioxide-scandium(III) complex as a catalyst. nih.gov This method allows for the synthesis of the corresponding sulfides, ethers, and esters in high yields and enantioselectivities. nih.gov

Table 1: Asymmetric Ring-Opening of Cyclopropyl Ketones with Heteroatom Nucleophiles nih.gov

Nucleophile Product Yield (%) ee (%)
Thiol Sulfide (B99878) up to 99 up to 95
Alcohol Ether up to 99 up to 95
Carboxylic Acid Ester up to 99 up to 95

Data derived from a study on asymmetric ring-opening reactions catalyzed by a chiral N,N'-dioxide-scandium(III) complex. nih.gov

####### 3.1.1.1.2. Cyclization with Amines leading to Heterocycles (e.g., pyrroles)

The reaction of alkylidenecyclopropyl ketones with amines provides an efficient route for the synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.org This intermolecular cyclization involves a distal cleavage of a C-C bond in the cyclopropane ring. The proposed mechanism suggests the formation of a cyclopropylimine intermediate, which then undergoes ring expansion and subsequent aromatization to yield the pyrrole (B145914) product. organic-chemistry.org The use of anhydrous MgSO4 has been shown to improve the yield of this reaction. organic-chemistry.org

Transition metals can effectively catalyze the ring-opening of cyclopropyl ketones, often leading to diverse and complex molecular architectures. These reactions can proceed through various mechanisms, including oxidative addition and the formation of metallacyclic intermediates. chemrxiv.org

####### 3.1.1.2.1. Samarium(II) Iodide (SmI₂)-Catalyzed Formal [3+2] Cycloadditions

Samarium(II) iodide (SmI₂) has emerged as a powerful catalyst for the intermolecular coupling of cyclopropyl ketones with alkenes and alkynes, leading to the formation of five-membered rings. acs.orgnih.gov This formal [3+2] cycloaddition is particularly effective for aryl cyclopropyl ketones. nih.govnih.gov The reaction is believed to proceed through a radical relay mechanism, which avoids the need for a superstoichiometric coreductant to regenerate the active Sm(II) species. nih.gov

Recent studies have expanded the scope of this reaction to include less reactive alkyl cyclopropyl ketones. nih.govacs.org The key to this advancement is the use of SmI₂ in combination with a substoichiometric amount of metallic samarium (Sm⁰), which is thought to prevent catalyst deactivation by reducing Sm(III) back to the catalytically active Sm(II) state. nih.govacs.org This robust catalytic system has enabled the synthesis of complex, sp³-rich products that were previously inaccessible. nih.govacs.org Computational studies have provided insights into the reactivity trends, indicating that while aryl cyclopropyl ketones benefit from conjugation effects that stabilize the key radical intermediates, alkyl cyclopropyl ketones exhibit higher barriers for the initial reduction and fragmentation steps but undergo facile radical trapping. researchgate.net

Table 2: SmI₂-Catalyzed Formal [3+2] Cycloadditions of Cyclopropyl Ketones

Cyclopropyl Ketone Type Coupling Partner Key Condition Product Type
Aryl Alkenes, Alkynes Catalytic SmI₂ Decorated cyclopentenes nih.gov

Ring-Opening Reactions

Metal-Catalyzed Ring-Opening Transformations
Nickel-Mediated Carbon-Carbon Bond Activation and Difunctionalizationchemrxiv.org

The reactivity of cyclopropyl 3-thienyl ketone is significantly influenced by the inherent strain of the three-membered ring, making it a valuable precursor in various synthetic transformations. researchgate.net Nickel-catalyzed reactions, in particular, have emerged as a powerful tool for the activation and difunctionalization of the carbon-carbon bonds within the cyclopropyl group. chemrxiv.orgnih.gov

A notable example of this reactivity is the nickel-mediated cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane. This process leads to the formation of 1,3-difunctionalized, ring-opened products. chemrxiv.orgnih.gov The mechanism of this transformation is believed to involve the cooperation between a redox-active terpyridine (tpy) ligand and the nickel atom. chemrxiv.orgnih.gov A reduced (tpy•–)NiI species is thought to activate the C-C bond through a concerted, asynchronous ring-opening transition state. chemrxiv.orgnih.gov The resulting alkylnickel(II) intermediate can then be trapped by various organozinc reagents, including aryl, alkenyl, and alkylzinc reagents, to yield the corresponding cross-coupled products. nih.gov This method provides access to complex molecules that are otherwise difficult to synthesize, such as β-allylated and β-benzylated enol ethers. nih.gov

The choice of ligand is crucial for the success of these reactions. While various polypyridine ligands can catalyze the reaction, terpyridine has been found to be the most effective. researchgate.net The reaction conditions often require the presence of a substoichiometric amount of zinc, even for redox-neutral reactions with organozinc reagents, to achieve optimal outcomes. researchgate.net

This nickel-catalyzed C-C bond activation and difunctionalization strategy has proven to be a valuable tool in organic synthesis. nih.gov For instance, it has been successfully applied to the synthesis of a key intermediate of (±)-taiwaniaquinol B and the total synthesis of prostaglandin (B15479496) D1. nih.gov

Table 1: Nickel-Mediated Cross-Coupling of Phenyl Cyclopropyl Ketone

EntryCatalystLigandOrganozinc ReagentProductYield (%)
1Ni(cod)2Terpyridine(p-tolyl)ZnI3a80

Data sourced from supporting information referenced in the primary article. researchgate.net

Triple Catalysis Systems for Tandem Transformationsrsc.org

The reactivity of cyclopropyl ketones, including this compound, can be further expanded through the use of triple catalysis systems. These systems combine multiple catalytic cycles to achieve tandem transformations, leading to the formation of complex molecules in a single step. researchgate.net An example of such a system is the combination of photoredox, copper, and Lewis acid catalysis for the synthesis of 4-[(trifluoromethyl)thio]-2,3-dihydrofuran derivatives from cyclopropyl ketones. researchgate.net

Another example of a triple catalytic system involves the ring-opening cyanation of cyclopropyl ketones to form γ-cyanoketones. rsc.org This transformation is achieved by merging photoredox catalysis, Lewis acid catalysis, and copper catalysis. rsc.org The photoredox catalyst initiates the ring-opening of the cyclopropyl ketone, and the copper catalyst facilitates the cyanation step. The Lewis acid is believed to play a role in activating the substrate. This method provides an efficient route to γ-cyanoketones, which are valuable building blocks in organic synthesis. rsc.org

These examples highlight the power of triple catalysis systems to orchestrate complex tandem transformations of cyclopropyl ketones. By combining the unique reactivity of different catalysts, it is possible to achieve highly selective and efficient syntheses of valuable organic molecules.

Thermal and Acid-Catalyzed Rearrangementsnih.govresearchgate.net

Cyclopropyl ketones, including this compound, are known to undergo a variety of rearrangement reactions under thermal or acidic conditions. These reactions are driven by the release of ring strain in the three-membered cyclopropane ring. chimia.ch The specific products formed depend on the reaction conditions and the substitution pattern of the cyclopropyl ketone.

One of the most well-known rearrangements of cyclopropyl ketones is the Cloke-Wilson rearrangement, which leads to the formation of dihydrofurans. organicreactions.org This reaction can be promoted by heat or by the presence of a Brønsted or Lewis acid. organicreactions.org The mechanism is believed to involve the opening of the cyclopropane ring to form a zwitterionic intermediate, which then cyclizes to form the five-membered dihydrofuran ring. nih.gov

In addition to the Cloke-Wilson rearrangement, cyclopropyl ketones can also undergo other types of rearrangements. For example, under certain conditions, they can rearrange to form cyclopentanones. This transformation is thought to proceed through a 5-endo-trig cyclization, which is generally disfavored by Baldwin's rules. nih.gov However, the presence of certain structural features, such as a strong aryl donor and the Thorpe-Ingold effect, can promote this type of rearrangement. nih.gov

Furthermore, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to generate more complex polycyclic systems, such as indenones and fluorenones. figshare.com These reactions are influenced by factors such as solvent, temperature, and substituent effects. figshare.com

The diverse reactivity of cyclopropyl ketones under thermal and acidic conditions makes them valuable building blocks in organic synthesis, providing access to a wide range of carbocyclic and heterocyclic compounds.

Cloke-Wilson Rearrangement to Dihydrofuransnih.govnih.gov

The Cloke-Wilson rearrangement is a significant thermal or acid-catalyzed transformation that converts cyclopropyl ketones into 2,3-dihydrofurans. organicreactions.orgnih.gov This reaction is driven by the release of the inherent ring strain of the cyclopropane ring, leading to the formation of a more stable five-membered heterocyclic system. organicreactions.org While traditionally requiring harsh thermal conditions, recent advancements have enabled the reaction to proceed under milder conditions using various catalysts. organicreactions.org

The rearrangement can be promoted by Brønsted acids, Lewis acids, Lewis bases, and even organometallic complexes. organicreactions.org Organocatalytic versions of the Cloke-Wilson rearrangement have also been developed. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans in high yields and with excellent regioselectivity. researchgate.net The mechanism in this case is proposed to involve a homoconjugate addition process, leading to an SN1-type ring opening. researchgate.netresearchgate.net

The scope of the Cloke-Wilson rearrangement is broad, tolerating a variety of functional groups on the cyclopropyl ketone substrate. organicreactions.org This has made it a valuable tool in the synthesis of densely functionalized heterocyclic scaffolds. organicreactions.org The reaction has been applied to the synthesis of various substituted dihydrofurans and has been utilized in the construction of more complex molecules, including natural products. semanticscholar.org

Table 2: Catalysts for the Cloke-Wilson Rearrangement

Catalyst TypeExampleConditions
ThermalHeatHigh temperatures (e.g., 180-400 °C) nih.gov
Brønsted AcidTfOHMild to moderate temperatures nih.gov
Lewis AcidSc(OTf)3Mild conditions rsc.org
OrganocatalystDABCO120 °C in DMSO researchgate.net
Transition MetalNi(COD)2Varies nih.gov
PhotoredoxRu(bpy)3Cl2Visible light researchgate.net
Cascade Ring-Opening/Recyclization for Polycyclic Systems (e.g., indenones, fluorenones)researchgate.net

In addition to rearranging into five-membered heterocycles, cyclopropyl aryl ketones, such as this compound, can undergo uncatalyzed cascade reactions involving ring-opening and subsequent recyclization to form polycyclic aromatic systems like indenones and fluorenones. figshare.commedsci.cn These transformations are typically carried out under thermal conditions and are highly dependent on the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. figshare.com

The proposed mechanism for this cascade reaction involves the initial homolytic cleavage of the cyclopropane ring, which is the rate-determining step. This is followed by an intramolecular cyclization onto the adjacent aromatic ring and subsequent aromatization to yield the polycyclic product. The regioselectivity of the cyclization is influenced by the substitution pattern on the aromatic ring.

This methodology provides a direct route to synthetically useful polycyclic frameworks from readily available starting materials. For instance, this strategy has been employed to access 3-hydroxyindanones, which possess two adjacent stereocenters, one of which is an all-carbon quaternary center. figshare.com The ability to control the reaction outcome by tuning the reaction parameters makes this a versatile tool for the synthesis of diverse polycyclic systems. figshare.com

Radical-Mediated Ring-Opening Mechanismsnih.govresearchgate.net

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions initiated by radical species. nih.gov These reactions typically proceed through a cyclopropylcarbinyl radical intermediate, which can undergo rapid ring opening to form a more stable homoallylic radical. ucl.ac.uk The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. ucl.ac.uk

Radical-mediated ring-opening can be initiated in several ways. One common method involves the use of a radical initiator, such as AIBN, although in some cases, the reaction can proceed without an external initiator. nih.gov Another approach is through the use of transition metal catalysts, such as manganese(III) acetate (B1210297), which can mediate oxidative radical ring-opening and subsequent cyclization reactions. nih.gov For example, Mn(OAc)3 can be used to promote the reaction of methylenecyclopropanes with 1,3-dicarbonyl compounds to form 4,5-dihydrofuran derivatives. nih.gov

The fate of the resulting radical intermediate depends on the reaction conditions and the presence of other reagents. It can be trapped by a radical acceptor, undergo cyclization, or be involved in other radical-mediated processes. For instance, in the presence of diphenyl diselenide, a phenylselenyl radical can add to the double bond of a methylenecyclopropane, triggering a ring-opening to form a radical intermediate that can then react with copper(II) acetate to form an organocopper intermediate. nih.gov

The study of radical-mediated ring-opening reactions of cyclopropyl ketones has provided valuable insights into the reactivity of these strained systems and has led to the development of new synthetic methodologies. nih.govucl.ac.uk

Cyclopropanation Reactions of Related Carbonyl Precursorsorganic-chemistry.orgnih.gov

The synthesis of this compound and related compounds often involves the cyclopropanation of a suitable carbonyl precursor. nih.gov A variety of methods have been developed for the construction of the cyclopropane ring adjacent to a carbonyl group.

One approach is the α-cyclopropanation of ketone derivatives through an oxidative umpolung strategy. nih.gov This method utilizes hypervalent iodine reagents to promote the formation of an enolonium species, which then reacts with a tethered alkene to form the cyclopropane ring. nih.gov Mechanistic studies suggest the involvement of a non-classical carbocation intermediate in this process. nih.gov

Another common method for synthesizing cyclopropyl ketones is the Johnson-Corey-Chaykovsky reaction, which involves the reaction of an enone with a sulfur ylide. nih.gov Metal-free approaches to cyclopropanation are also known. nih.gov

Furthermore, cyclopropyl ketones can be synthesized through the rearrangement of other cyclic systems. For example, an acid-catalyzed rearrangement of 2-hydroxycyclobutanones in the presence of aryl thiols can produce cyclopropyl ketones in a continuous-flow system using a reusable catalyst like Amberlyst-35. nih.gov

The choice of cyclopropanation method depends on the specific substrate and the desired substitution pattern on the cyclopropane ring. These methods provide access to a wide range of cyclopropyl ketones, which are valuable intermediates in organic synthesis. nih.govorganic-chemistry.org

Table 3: Common Methods for the Synthesis of Cyclopropyl Ketones

MethodPrecursorReagentsKey Features
Oxidative UmpolungKetone with tethered alkeneHypervalent iodine(III) reagentForms α-cyclopropanated ketones nih.gov
Johnson-Corey-Chaykovskyα,β-Unsaturated ketoneSulfur ylideClassic method for cyclopropanation nih.gov
Simmons-Smith ReactionAllylic alcoholCH2I2, Zn-Cu coupleForms cyclopropylmethanols, precursors to ketones organic-chemistry.org
Rearrangement2-HydroxycyclobutanoneAryl thiol, acid catalystContinuous-flow synthesis nih.gov
Intramolecular Cross-Electrophile Coupling1,3-Diol derivativeNickel catalystForms substituted alkylcyclopropanes organic-chemistry.org
Oxidative Umpolung Approaches to Cyclopropanated Ketones

The synthesis of α-cyclopropanated ketones can be achieved through oxidative umpolung, a process that inverts the typical polarity of a functional group. organic-chemistry.orgnih.gov This strategy provides a powerful alternative to traditional alkylation methods. organic-chemistry.org In one such approach, hypervalent iodine reagents are used to mediate the α-alkylative umpolung of carbonyl compounds. nih.gov This method is applicable to a wide variety of ketones, including 1,3-dicarbonyl compounds and standard ketones, by utilizing their lithium enolates. organic-chemistry.orgnih.gov The reaction proceeds by treating a ketone derivative with an iodine(III) reagent, which facilitates the formation of an α-cyclopropanated product. nih.gov

Mechanistic studies involving meticulous analysis, NMR studies, trapping and crossover experiments, and computational analysis suggest an ionic pathway. organic-chemistry.orgnih.gov The reaction is thought to proceed through the formation of non-classical carbocation intermediates. nih.gov This two-electron oxidative umpolung represents a valuable metal-free method for constructing cyclopropane rings. nih.gov The stability of the intermediates involved is a key factor in the success of this transformation. nih.gov

Reagent SystemSubstrate ScopeKey Features
Hypervalent iodine reagents and dialkylzincBroad range of ketones, including 1,3-dicarbonylsHigh yields (up to 93%), proceeds via an ionic mechanism
Iodine(III) reagentsKetone derivativesMetal-free, involves non-classical carbocation intermediates
Biocatalytic Cyclopropanation (e.g., Hemoprotein Catalysis)

Biocatalysis has emerged as a powerful tool for chemical synthesis, and hemoproteins have been identified as promising catalysts for carbene transfer reactions, including cyclopropanation. nih.gov These enzymatic reactions offer a green and efficient alternative to traditional metal-catalyzed methods. stevens.edu Engineered hemoproteins, such as myoglobin (B1173299) and cytochromes P450, can catalyze the cyclopropanation of alkenes with high stereoselectivity. nih.govacs.org

The mechanism of hemoprotein-catalyzed cyclopropanation involves the formation of a heme-bound diazo complex intermediate, followed by rate-determining carbene formation. nih.gov The resulting iron porphyrin carbene then transfers the carbene to an olefin to form the cyclopropane ring. acs.org Spectroscopic, structural, and computational studies have revealed a complex mechanistic landscape for these reactions, which can include competing pathways that lead to the formation of N-bound carbene adducts of the heme cofactor. nih.gov These non-destructive detours can regenerate the active biocatalyst, allowing the main catalytic cycle to continue. nih.gov

Directed evolution and screening of diverse native and engineered heme proteins have enabled the stereodivergent synthesis of all four stereoisomers of cyclopropanes from unactivated and electron-deficient alkenes. acs.org These biocatalysts function effectively in whole E. coli cells under mild, aqueous conditions, highlighting their potential for sustainable chemical manufacturing. stevens.eduacs.org

BiocatalystSubstrateKey Features
Engineered MyoglobinDiazoketones and olefinsOperates via a complex mechanistic manifold with competing pathways. nih.gov
Engineered Globins and Cytochromes P450Unactivated and electron-deficient alkenesEnables stereodivergent synthesis of all four cyclopropane stereoisomers. acs.org

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic heterocycle that can undergo a variety of reactions, including electrophilic aromatic substitution and dearomatization.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including thiophene. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic substitution due to the ability of the sulfur atom to stabilize the intermediate carbocation. The substitution pattern is influenced by the directing effects of the substituents on the ring.

For 3-substituted thiophenes, the preferred position for electrophilic attack is generally the C2 or C5 position, which are the α-positions relative to the sulfur atom. researchgate.net This preference is due to the greater stabilization of the cationic intermediate when the electrophile adds to these positions.

Halogenation and Nitration

Halogenation of ketones can occur at the α-position to the carbonyl group under either acidic or basic conditions. wikipedia.org In the context of this compound, halogenation can also occur on the thiophene ring via electrophilic aromatic substitution. The reaction with halogens such as chlorine, bromine, and iodine, typically in the presence of a Lewis acid catalyst, leads to the substitution of a hydrogen atom on the thiophene ring. masterorganicchemistry.com

Nitration is another important electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. masterorganicchemistry.com This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+), the active electrophile. youtube.com The nitro group is a deactivating group and a meta-director for subsequent electrophilic substitutions.

ReactionReagentsProduct
HalogenationCl₂, Br₂, or I₂ with a Lewis acid catalystHalogen-substituted thiophene ring
NitrationNitric acid and sulfuric acidNitro-substituted thiophene ring

Dearomatization Reactions

Thiophene rings, while aromatic, can undergo dearomatization reactions under specific conditions. Due to its relatively high resonance stabilization energy, thiophene is less prone to dearomatization compared to other heteroarenes like furan (B31954) and pyrrole. researchgate.net Consequently, these transformations often require harsh conditions or specific catalytic systems to overcome the high energy barrier. researchgate.net

One approach to thiophene dearomatization involves catalytic asymmetric methods. For instance, organocatalytic enantioselective dearomatization has been achieved through a remote asymmetric 1,10-conjugate addition, stabilized by an indole (B1671886) motif. researchgate.net Another strategy involves the use of a chiral Brønsted base to catalyze the reaction with a brominating reagent, leading to the formation of dearomatized chiral spirane derivatives. rsc.org

Reactions Involving the Ketone Moiety

The ketone functional group in this compound is a site of rich chemical reactivity. It can undergo a variety of transformations, including nucleophilic addition, reduction, and reactions at the α-carbon.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The α-hydrogens are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

Halogenation at the α-position of ketones is a common transformation that can be carried out under acidic or basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. masterorganicchemistry.com In contrast, under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-hydrogens. wikipedia.org A variety of halogenating agents can be employed, including elemental halogens (Cl₂, Br₂, I₂) and N-haloamides. libretexts.org

Oxidation Reactions of the Carbonyl Group

The oxidation of ketones is a fundamental transformation in organic synthesis. A key oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.

In the Baeyer-Villiger oxidation of this compound, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. The cyclopropyl group has a migratory aptitude that is generally considered to be between that of a primary and a secondary alkyl group. The 3-thienyl group, being an aromatic group, is expected to have a higher migratory aptitude than the cyclopropyl group.

Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield primarily cyclopropyl 3-thienoate.

Predicted Reaction Scheme:

This compound + RCO₃H (Peroxy acid) → Cyclopropyl 3-thienoate

Table 2: Predicted Products of Baeyer-Villiger Oxidation

OxidantPredicted Major Product
m-CPBACyclopropyl 3-thienoate
Peracetic acidCyclopropyl 3-thienoate

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. LiAlH₄ is a much stronger reducing agent than NaBH₄ and must be used in anhydrous conditions, whereas NaBH₄ can be used in protic solvents like methanol (B129727) or ethanol.

General Reaction Scheme:

This compound --(1. NaBH₄ or LiAlH₄; 2. H₃O⁺ workup)--> Cyclopropyl(3-thienyl)methanol

The reaction is generally highly efficient and provides a straightforward route to the corresponding secondary alcohol.

Table 3: Common Reducing Agents and Their Products

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol/EthanolCyclopropyl(3-thienyl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether/THFCyclopropyl(3-thienyl)methanol

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a reaction that converts an oxime into an amide. To undergo this rearrangement, this compound must first be converted to its corresponding oxime by reaction with hydroxylamine (B1172632) (NH₂OH).

The oxime of this compound can exist as two geometric isomers (E and Z). The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. The reaction is typically catalyzed by acid.

In the case of the oxime of this compound, either the cyclopropyl group or the 3-thienyl group can migrate. The migratory aptitude in the Beckmann rearrangement generally follows the order: aryl > alkyl. Therefore, the 3-thienyl group is expected to migrate preferentially, leading to the formation of N-cyclopropylthiophene-3-carboxamide.

Reaction Scheme:

Oxime Formation: this compound + NH₂OH → Cyclopropyl 3-thienyl ketoxime

Beckmann Rearrangement: Cyclopropyl 3-thienyl ketoxime --(Acid catalyst)--> N-Cyclopropylthiophene-3-carboxamide

Condensation Reactions (e.g., Claisen-Schmidt Condensations)

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. This compound has α-hydrogens on the cyclopropyl ring, but these are generally not acidic enough to be removed under typical Claisen-Schmidt conditions due to the strain and hybridization of the cyclopropyl ring.

However, the carbonyl group of this compound can act as the electrophile in a Claisen-Schmidt-type reaction if reacted with another enolizable ketone or aldehyde in the presence of a base. More commonly, cyclopropyl ketones can participate in acid-mediated condensation reactions. For example, 2-aminoaryl cyclopropyl ketones have been shown to condense with aldehydes in the presence of an acid catalyst to form complex heterocyclic systems researchgate.net. While this specific example involves an amino-substituted aryl group, it demonstrates the potential for the carbonyl group of a cyclopropyl ketone to participate in condensation reactions.

A more direct Claisen-Schmidt reaction would involve the deprotonation of a suitable ketone (e.g., acetone) to form an enolate, which would then attack the carbonyl carbon of this compound. This would be followed by dehydration to yield an α,β-unsaturated ketone.

Hypothetical Claisen-Schmidt Reaction with Acetone (B3395972):

This compound + Acetone --(Base catalyst)--> 4-(Cyclopropyl)-4-(3-thienyl)but-3-en-2-one

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or domino) reactions involving cyclopropyl ketones are powerful strategies for the rapid synthesis of diverse heterocyclic compounds. In these reaction pathways, the cyclopropyl ring often acts as a reactive handle that can be selectively opened and incorporated into a new ring system. The thiophene ring, in turn, influences the electronic properties of the ketone and can participate in or direct the course of the reaction, often leading to products with potential applications in medicinal chemistry and materials science.

A notable example of a cascade reaction is the synthesis of 1,2-disubstituted benzimidazoles from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes. This transformation proceeds under metal-free and solventless mechanochemical conditions, highlighting a green chemistry approach to the synthesis of this important heterocyclic motif. The reaction is promoted by 1,1,1,3,3,3-hexafluoroisopropanol and involves a sequence of ring-opening, cyclization, and a retro-Mannich reaction. While the specific use of this compound in this exact mechanochemical reaction has not been detailed in readily available literature, the broad substrate scope of similar reactions suggests its potential applicability.

In a related asymmetric cascade reaction, cyclopropyl ketones react with aryl 1,2-diamines in the presence of a chiral N,N'-dioxide/Sc(III) catalyst. This process also leads to the formation of benzimidazoles with chiral side chains, achieving high yields and enantioselectivities. The reaction proceeds through a ring-opening/cyclization/retro-Mannich cascade. Research in this area has demonstrated the utility of various aryl and heteroaryl cyclopropyl ketones.

For instance, the reaction of 2-(cyclopropanecarbonyl)thiophene with different substituted o-phenylenediamines illustrates the scope of this transformation. The reaction conditions, yields, and enantiomeric excess of the resulting benzimidazole (B57391) derivatives are summarized in the table below.

EntryCyclopropyl KetoneDiaminoareneProductYield (%)ee (%)
1Cyclopropyl 2-thienyl ketoneo-Phenylenediamine2-(1-(1H-benzo[d]imidazol-2-yl)propyl)thiophene9492
2Cyclopropyl 2-thienyl ketone4-Methyl-1,2-phenylenediamine2-(1-(5-methyl-1H-benzo[d]imidazol-2-yl)propyl)thiophene9593
3Cyclopropyl 2-thienyl ketone4-Chloro-1,2-phenylenediamine2-(1-(5-chloro-1H-benzo[d]imidazol-2-yl)propyl)thiophene9691
4Cyclopropyl 2-thienyl ketone4-Bromo-1,2-phenylenediamine2-(1-(5-bromo-1H-benzo[d]imidazol-2-yl)propyl)thiophene9790

The proposed mechanism for this cascade reaction, catalyzed by a chiral scandium complex, begins with the activation of the cyclopropyl ketone by the Lewis acidic metal center. This is followed by the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent ring-opening of the cyclopropyl group is facilitated by the strain of the three-membered ring and the electronic push from the nitrogen atom. This generates an enamine intermediate which then undergoes intramolecular cyclization as the second amino group attacks the newly formed iminium ion. The final step is a retro-Mannich reaction that expels a molecule of acetone (when a specific type of donor-acceptor cyclopropane is used) and results in the formation of the aromatic benzimidazole ring system with a chiral side chain derived from the initial cyclopropyl ketone.

These examples underscore the synthetic potential of this compound and its analogs in complex, one-pot transformations that efficiently generate valuable heterocyclic structures. The ability to control the stereochemical outcome of these reactions further enhances their utility in the synthesis of enantiomerically enriched compounds.

Spectroscopic and Computational Elucidation of Cyclopropyl 3 Thienyl Ketone Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful experimental technique for determining the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, scientists can generate a three-dimensional electron density map, from which the positions of atoms, bond lengths, and bond angles can be accurately determined.

While a specific crystallographic study for cyclopropyl (B3062369) 3-thienyl ketone has not been reported in the surveyed literature, data from closely related structures, such as other (het)aryl cyclopropyl ketones, provide valuable insights. For instance, the X-ray analysis of (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone revealed a trans-arrangement of the donor and acceptor substituents on the cyclopropane (B1198618) ring. A key finding in such structures is the notable elongation of the C1–C2 bond within the cyclopropyl ring (e.g., 1.536 Å) compared to unsubstituted cyclopropane (1.510 Å) nih.gov. This bond lengthening is attributed to polarization effects from the attached functional groups, a feature that would also be expected in the solid-state structure of cyclopropyl 3-thienyl ketone. Such studies confirm the conformation of molecules in the solid state, which can be influenced by intermolecular forces like hydrogen bonding and crystal packing effects acs.orgmdpi.com.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a suite of powerful tools to complement experimental data, providing deep insights into molecular structure, stability, and reactivity at the atomic level. For this compound, theoretical studies are invaluable for exploring aspects that are difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their energies and properties. It provides a robust framework for investigating reaction mechanisms, conformational preferences, and electronic characteristics.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. For cyclopropyl ketones, a common reaction is the ring-opening process, driven by the release of the inherent strain in the three-membered ring.

Interactive Table: Representative DFT-Calculated Activation Energies for Cyclopropyl Ketone Reactions
Reaction StepCatalystSystemActivation Energy (kcal/mol)
Nucleophilic Ring OpeningDABCOSubstituted Cyclopropyl Ketone29.0 nih.govacs.org
Intramolecular CyclizationDABCOZwitterionic Intermediate27.8 acs.org
Overall BarrierDABCOSubstituted Cyclopropyl Ketone33.5 acs.org
Ring-Opening HydroarylationBrønsted AcidCyclopropyl Phenyl Ketone18.2 researchgate.net

The reactivity of this compound is heavily influenced by its three-dimensional shape, or conformation. Rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon gives rise to different conformers. The two most significant planar conformers are the s-cis (where the cyclopropyl ring and the thiophene (B33073) ring are on the same side of the C-C bond) and the s-trans (where they are on opposite sides).

Theoretical studies on the closely analogous cyclopropyl methyl ketone have consistently shown that the s-cis conformer represents the global energy minimum, making it the most stable arrangement. nih.govuwlax.edu A local energy minimum is also found near the s-trans conformation. The preference for the s-cis orientation is often attributed to favorable conjugative overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. The energy difference between these conformers and the barrier to rotation can be precisely calculated using DFT methods. uwlax.edu For cyclopropyl methyl ketone, the most stable conformation is found at a torsion angle of 180° (s-cis), while the least stable is near 50° uwlax.edu.

Interactive Table: Calculated Relative Energies of Cyclopropyl Methyl Ketone Conformers (Analogous System)
Torsion Angle (Degrees)ConformationRelative Energy (kcal/mol)
0s-trans~1.5 - 2.0
~90Perpendicular~3.0 - 4.0
180s-cis0.0 (Global Minimum)

Note: Data is illustrative, based on findings for cyclopropyl methyl ketone. nih.govuwlax.edu

DFT provides critical information about the electronic landscape of a molecule, which governs its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO and LUMO: The energy and distribution of these frontier orbitals indicate a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO would be centered on the electron-withdrawing carbonyl group and conjugated system. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. rroij.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. DFT calculations can generate these maps to predict sites of interaction with other reagents. nih.gov

These computational analyses help predict how this compound will behave in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack. nih.gov

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a fundamental measure of bond strength and is crucial for understanding thermal stability and reactivity in radical-mediated processes.

Quantum chemical methods, including high-level DFT (such as B3LYP) and composite methods (like CBS-QB3 and G3MP2B3), can accurately calculate BDEs. nih.govacs.orgresearchgate.net For ketones, the C-H bonds on the carbon atom adjacent (alpha) to the carbonyl group are of particular interest. The resulting radical is stabilized by resonance with the carbonyl group, which significantly lowers the BDE of the α-C-H bond compared to a standard alkane C-H bond. nih.govacs.org Studies on various ketones have shown that C-H BDEs at the α-position decrease as substitution on that carbon increases (primary > secondary > tertiary). nih.govacs.org For this compound, the C-H bond on the cyclopropyl ring attached to the carbonyl is an α-C-H bond and is expected to have a relatively low BDE, making it a potential site for hydrogen abstraction.

Interactive Table: Representative Calculated C-H Bond Dissociation Enthalpies (BDEs) for Ketones
CompoundBond LocationBDE (kcal/mol)Method
2-Butanoneα-CH₂ (secondary)94.6CBS-QB3/G3MP2B3 (avg) nih.gov
3-Pentanoneα-CH₂ (secondary)95.1CBS-QB3/G3MP2B3 (avg) nih.gov
3-Methyl-2-butanoneα-CH (tertiary)92.1CBS-QB3/G3MP2B3 (avg) nih.gov
Acetone (B3395972)α-CH₃ (primary)98.9CBS-QB3/G3MP2B3 (avg) nih.gov

Note: These values are for analogous linear and branched ketones and illustrate the effect of structure on BDE.

Advanced Applications of Cyclopropyl 3 Thienyl Ketone in Chemical Synthesis

Utilization as a Building Block for Complex Organic Molecules

The inherent reactivity of the cyclopropyl (B3062369) ketone moiety makes it an exceptionally useful building block for constructing complex organic molecules. mdpi.comnih.govrsc.org The combination of the strained cyclopropyl ring and the electron-withdrawing ketone group creates a "donor-acceptor" (D-A) cyclopropane (B1198618) system. nih.gov This arrangement allows the cyclopropane ring to undergo facile cleavage under various conditions, acting as a synthetic equivalent of a 1,3-dipole. nih.gov This reactivity provides access to a range of polyfunctional intermediates that are otherwise difficult to synthesize.

A notable application involves samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling reactions. acs.org In these transformations, cyclopropyl ketones bearing aryl groups, including 3-thienyl, can couple with alkenes or alkynes. This method offers an efficient pathway to construct five-membered ring systems, which are common motifs in complex natural products and bioactive molecules. acs.org The reaction proceeds via a radical relay mechanism, highlighting the compound's utility in modern radical catalysis. acs.org

The thiophene (B33073) core is a well-established scaffold in medicinal chemistry, appearing in a wide array of therapeutics. mdpi.com Specifically, 3-substituted thiophene derivatives are of growing importance in pharmaceutical research. mdpi.com Cyclopropyl 3-thienyl ketone serves as a valuable precursor for intermediates in this domain. The ability to functionalize the molecule through ring-opening reactions or transformations of the ketone group allows for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

Chiral γ-amino ketones, which can be synthesized from cyclopropyl ketones, are versatile building blocks for nitrogen-containing heterocycles like pyrrolidines, which are prevalent in pharmaceuticals. nih.gov Furthermore, chiral amino alcohols derived from the reduction of related thienyl ketones are key intermediates for antidepressant drugs. illinois.edu The chemical properties of this compound make it a strategic starting material for accessing such pharmaceutically relevant structures.

While specific, large-scale applications of this compound in materials science are not extensively documented, its constituent parts suggest significant potential. Thiophene derivatives are widely used in the development of organic electronic materials, including chemosensors, photovoltaic materials, dyes, and fluorophores, due to their favorable electronic properties. mdpi.com Concurrently, cyclopropane-containing monomers can be used to synthesize specialty polymers with unique physical and chemical characteristics. nbinno.com The combination of these two moieties in this compound makes it a candidate for creating novel conjugated materials and functional polymers where the electronic properties of the thienyl group are modified by the aliphatic, strained cyclopropyl ring. Further research in this area could lead to the development of advanced materials with tailored optical or electronic properties. acs.org

Synthetic Pathways to Diverse Heterocyclic Compounds

This compound is a potent tool for the synthesis of diverse heterocyclic compounds. Its structure as a donor-acceptor cyclopropane allows it to serve as a three-carbon building block in annulation reactions. nih.gov Upon ring-opening, it can generate intermediates that readily cyclize with various partners to form new ring systems.

One of the most direct pathways involves the aforementioned SmI₂-catalyzed formal [3+2] cycloadditions with alkenes and alkynes. acs.orgnih.govacs.org This methodology provides a powerful route to functionalized cyclopentanes and cyclopentenes, which can be further elaborated into more complex heterocyclic structures. The reaction capitalizes on the ring strain of the cyclopropyl group to drive the formation of the new five-membered ring. The table below summarizes the key aspects of this transformation.

Reactant 1Reactant 2Catalyst SystemProduct TypeKey Feature
Aryl Cyclopropyl Ketone (e.g., 3-Thienyl)Alkene or AlkyneSmI₂ (catalytic)Five-membered carbocycleEfficient construction of complex, sp³-rich architectures. nih.govacs.org
Aryl Cyclopropyl Ketone (e.g., 3-Thienyl)EnyneSmI₂ / Sm⁰Bicyclic productAccesses previously unexplored molecular scaffolds. nih.gov

Furthermore, the reactivity of related α,β-unsaturated ketones, which can be formed from cyclopropyl ketones, allows for cyclocondensation reactions with dinucleophiles to yield a wide variety of fused heterocyclic systems, including pyrazolines, quinazolines, and benzodiazepines. researchgate.net

Role in Total Synthesis Strategies of Bioactive Molecules

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govimperial.ac.uk Cyclopropyl-containing building blocks are highly valued in this field due to their unique conformational properties and their ability to undergo stereocontrolled ring-opening reactions to install functionality with high precision. researchgate.netnih.gov The strained ring can act as a linchpin in a synthetic sequence, enabling the construction of intricate carbocyclic or heterocyclic cores that are central to the structure of many bioactive molecules.

While this compound represents a potent building block for these endeavors, a specific application of this exact compound in a completed total synthesis of a named natural product is not prominently featured in the reviewed scientific literature. However, the synthetic methodologies developed for aryl cyclopropyl ketones are broadly applicable and demonstrate their potential for future use in the assembly of complex targets such as terpenes and alkaloids. researchgate.netnih.gov

Development of Chiral Intermediates in Asymmetric Synthesis

The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical synthesis. Asymmetric catalysis provides the most efficient means to achieve this, and cyclopropyl ketones have emerged as excellent substrates for a variety of enantioselective transformations. nih.gov A particularly powerful method is the asymmetric ring-opening of cyclopropyl ketones using a chiral catalyst, which simultaneously breaks the ring and creates a new stereocenter.

Research has demonstrated that a chiral N,N'-dioxide–scandium(III) complex is highly effective in catalyzing the ring-opening of aromatic and vinyl-substituted cyclopropyl ketones with a broad range of nucleophiles, including thiols, alcohols, carboxylic acids, and β-naphthols. nih.govrsc.org This catalytic system affords the corresponding chiral sulfides, ethers, esters, and β-naphthol derivatives in high yields and with excellent enantioselectivity. Given the broad substrate scope, this methodology is applicable to heterocyclic variants such as this compound, providing a reliable pathway to valuable chiral intermediates. The table below presents representative results from this catalytic system.

Cyclopropyl Ketone SubstrateNucleophileCatalyst SystemYieldEnantiomeric Excess (ee)
(E)-1-cyclopropyl-3-phenylprop-2-en-1-oneThiophenolChiral N,N'-Dioxide-Sc(OTf)₃99%94%
(E)-1-cyclopropyl-3-phenylprop-2-en-1-one4-Methoxybenzyl alcoholChiral N,N'-Dioxide-Sc(OTf)₃96%92%
1-cyclopropyl-2-phenylethan-1-oneBenzoic AcidChiral N,N'-Dioxide-Sc(OTf)₃85%90%
(E)-1-cyclopropyl-3-(naphthalen-2-yl)prop-2-en-1-one2-NaphtholChiral N,N'-Dioxide-Sc(OTf)₃99%94%

Data derived from studies on various aromatic cyclopropyl ketones, illustrating the general efficacy of the catalytic system. nih.govrsc.org

This approach provides a robust and versatile platform for generating a library of enantioenriched building blocks from this compound, suitable for further elaboration in drug discovery and development programs.

Exploration of Biological Activities and Medicinal Chemistry Implications

Antimicrobial Effects and Mechanisms

The thiophene (B33073) nucleus is a core component in numerous compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.com Likewise, the incorporation of a cyclopropyl (B3062369) ring into bioactive molecules is a known strategy to enhance efficacy. mdpi.com Derivatives containing these individual moieties have shown promise against various microbial pathogens.

Research Findings on Related Compounds:

Thienyl Derivatives: A variety of molecules incorporating the thienyl group have demonstrated significant antibacterial and antifungal properties. For instance, certain thiophenyl-pyrimidine derivatives have shown potent bactericidal activity against Gram-positive bacteria, including resistant strains like MRSA and VREs. nih.gov The proposed mechanism for these compounds involves the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. nih.gov Other studies on novel thiophene derivatives have identified compounds active against drug-resistant Gram-negative bacteria, with a proposed mechanism involving interaction with outer membrane proteins. frontiersin.org

Cyclopropane (B1198618) Derivatives: The cyclopropyl group is present in various antibacterial and antifungal agents. mdpi.com Recent research on amide derivatives containing cyclopropane revealed compounds with moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com The rigid nature of the cyclopropyl ring can enhance binding to microbial targets and improve metabolic stability, thus potentiating the antimicrobial effect.

Based on these precedents, cyclopropyl 3-thienyl ketone is a candidate for antimicrobial activity. The electrophilic nature of the ketone's carbonyl carbon, combined with the electronic properties of the thiophene ring, could allow for interaction with biological nucleophiles in microbial enzymes or proteins. Potential mechanisms of action could include the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cell division processes, similar to those observed in other thienyl- and cyclopropyl-containing antimicrobials. nih.govfrontiersin.org

Compound ClassMicroorganismObserved ActivityPotential Mechanism of Action
Thiophenyl-pyrimidine derivativesGram-positive bacteria (MRSA, VRE)Potent bactericidal effect nih.govInhibition of FtsZ polymerization and GTPase activity nih.gov
Amide derivatives with cyclopropaneS. aureus, E. coli, C. albicansModerate to excellent activity mdpi.comInhibition of CYP51 (antifungal target) mdpi.com
Novel thiophene derivativesGram-negative bacteria (A. baumannii)Activity against resistant strains frontiersin.orgInteraction with outer membrane proteins frontiersin.org
5-(2-Thienyl)-1,2,4-triazolesGram-positive bacteriaHigh activity nih.govNot specified nih.gov

Anticancer Activity and Structure-Activity Relationships

The thiophene scaffold is a recurring motif in the design of anticancer agents, valued for its ability to participate in various biological interactions. researchgate.net When combined with a cyclopropyl group—a moiety known to enhance potency and improve pharmacokinetic profiles—the resulting this compound structure presents a promising framework for the development of novel cytotoxic agents. nih.govresearchgate.net

Evidence from Analogous Structures:

Studies on various thiophene-containing molecules have demonstrated significant cytotoxic effects across multiple cancer cell lines. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent anticancer activity against human breast cancer cells (MCF-7). alliedacademies.org Similarly, research on thienyl chalcone (B49325) derivatives identified compounds with significant cytotoxic effects against both MCF-7 and MDA-MB-231 breast cancer cell lines. These findings underscore the potential of the thienyl group as a pharmacophore in oncology.

Structure-Activity Relationships (SAR):

While direct SAR studies on this compound are unavailable, inferences can be drawn from related compound series.

Substitution on the Thiophene Ring: In many heterocyclic series, the position and nature of substituents dramatically influence biological activity. For 2-thienyl pyridine (B92270) derivatives, the presence of electron-withdrawing groups like chlorine on an adjacent ring was found to be important for cytotoxic effects. tsijournals.com This suggests that modifications to the thiophene ring of this compound could modulate its anticancer potential.

Role of the Ketone Linker: The α,β-unsaturated carbonyl system in chalcones is crucial for their bioactivity, often acting as a Michael acceptor. While the ketone in this compound is not unsaturated in the same manner, its reactivity and orientation are key. The linker provides a specific geometry between the cyclopropyl and thienyl rings, which will influence how the molecule fits into a biological target.

Impact of the Cyclopropyl Group: The cyclopropyl ring serves to increase metabolic stability and conformational rigidity. researchgate.netiris-biotech.de This rigidity can lead to a more favorable entropic contribution upon binding to a target protein, potentially enhancing potency. nih.goviris-biotech.de Its replacement of other alkyl or aryl groups can fine-tune lipophilicity and other drug-like properties. iris-biotech.de SAR studies on other anticancer agents have shown that replacing flexible alkyl chains with a cyclopropyl group can lock the molecule in a bioactive conformation, leading to improved activity.

Compound ClassCancer Cell LineReported Activity (IC50)Reference
Thienyl chalcone derivative 5MDA-MB-2315.27 µM
Thienyl chalcone derivative 8MCF-77.24 µM
Thieno[2,3-d]pyrimidine derivative 14MCF-722.12 µM alliedacademies.org alliedacademies.org
Thieno[2,3-d]pyrimidine derivative 13MCF-722.52 µM alliedacademies.org alliedacademies.org

Potential as Enzyme or Receptor Modulators

The distinct structural features of this compound suggest its potential as a modulator of various enzymes or receptors. The combination of a planar aromatic system (thiophene) and a rigid, three-dimensional aliphatic ring (cyclopropane) can be ideal for specific interactions within protein binding pockets.

The cyclopropyl group is particularly valuable in this context. Its conformational rigidity can restrict the molecule to a specific orientation, which can enhance binding affinity and selectivity for a biological target. nih.goviris-biotech.de This principle has been successfully applied in the design of potent enzyme inhibitors. For example, broad-spectrum inhibitors of coronavirus 3C-like proteases have incorporated cyclopropane rings to enhance potency by interacting with specific subsites in the enzyme's active site. nih.gov

Furthermore, the thiophene ring is a known bioisostere of the phenyl ring and is present in many approved drugs that act as enzyme or receptor modulators. Thiophene-containing compounds have been investigated as inhibitors of targets such as choline (B1196258) kinase. mdpi.com The sulfur atom in the thiophene ring can engage in hydrogen bonding or other non-covalent interactions, contributing to target binding.

Therefore, this compound can be viewed as a foundational scaffold. Through chemical modification, functional groups can be added to either the thiophene or cyclopropyl ring to target specific enzymes or receptors. For instance, the addition of hydrogen-bonding groups or hydrophobic moieties could direct the molecule to the active sites of kinases, proteases, or other enzymes implicated in disease.

Future Perspectives in Pharmaceutical Development

This compound represents a valuable starting point for future drug discovery and development efforts. The compound merges a biologically relevant heterocyclic system with a functionality-enhancing cyclopropyl group, presenting a scaffold with significant potential. mdpi.comnih.gov

Key future directions include:

Synthesis and Screening: The synthesis of a focused library of derivatives based on the this compound core is a logical next step. Modifications could include substitutions at various positions on the thiophene ring and alterations to the cyclopropyl group. Screening these compounds against diverse panels of bacteria, fungi, and cancer cell lines would provide direct evidence of their biological activity and help validate the potential of the scaffold.

Target Identification and Mechanism of Action Studies: For any active compounds identified, subsequent studies would be crucial to determine their specific molecular targets and mechanisms of action. Techniques such as molecular docking, enzymatic assays, and cellular imaging could elucidate how these molecules exert their biological effects.

Pharmacokinetic Optimization: The cyclopropyl group is known to confer favorable pharmacokinetic properties, such as increased metabolic stability. nih.govresearchgate.netscientificupdate.com Future development would involve assessing the metabolic fate and other ADME (absorption, distribution, metabolism, excretion) properties of lead compounds to optimize them for potential clinical use.

The established track record of both the thiophene ring and the cyclopropyl group in approved drugs and clinical candidates provides a strong rationale for the investigation of this hybrid scaffold. mdpi.comscientificupdate.com Advances in synthetic chemistry that allow for more efficient modification of ketones further enhance the attractiveness of this molecule as a building block for creating new, more effective therapeutics. scripps.edu

Comparative Studies with Analogous Cyclopropyl Aryl Ketones

Structural Comparisons and their Impact on Reactivity

The reactivity of cyclopropyl (B3062369) aryl ketones is intrinsically linked to the electronic nature of the aryl substituent and the inherent strain of the three-membered ring. The aryl group, acting as an electron-withdrawing or -donating moiety, significantly polarizes the adjacent cyclopropane (B1198618) C-C bond, predisposing it to cleavage under various reaction conditions. nih.gov

The thiophene (B33073) ring, present in cyclopropyl 3-thienyl ketone, is an electron-rich aromatic heterocycle. Compared to benzene (B151609), the sulfur heteroatom in thiophene delocalizes its lone pair electrons into the π-system, enhancing its electron-donating capacity. wikipedia.org This increased electron density has a profound impact on reactivity. In reactions that proceed through cationic intermediates, such as acid-catalyzed rearrangements, the electron-rich thienyl group is more effective at stabilizing the positive charge generated upon ring-opening compared to a phenyl group. rsc.org

Conversely, in reactions initiated by one-electron reduction to form a radical anion, such as visible light-promoted photocatalysis, the aryl moiety is essential for accepting the electron. nih.govscispace.com The stability and subsequent reactivity of the resulting ketyl radical are modulated by the aryl group's ability to delocalize the radical anion. While both phenyl and thienyl groups facilitate this process, their differing electronic natures can influence reaction kinetics and efficiency. For instance, the presence of a Lewis basic heteroatom like sulfur can sometimes lead to a loss of stereoselectivity in certain asymmetric reactions. nih.gov

Below is a table comparing the fundamental structural properties of this compound and its phenyl analog.

PropertyThis compoundCyclopropyl phenyl ketone
Molecular Formula C₈H₈OS nih.govC₁₀H₁₀O nist.gov
Molecular Weight 152.22 g/mol nih.gov146.19 g/mol nist.gov
Aryl Group Nature Electron-rich heterocycleAromatic hydrocarbon

This table provides a side-by-side comparison of the basic structural data for the two analogous compounds.

Differential Reactivity Profiles in Key Transformations

The structural differences between this compound and its analogs, particularly cyclopropyl phenyl ketone, lead to distinct reactivity profiles in several key chemical transformations. The role of the aryl group is paramount in directing the course and efficiency of these reactions, which often involve the cleavage of the strained cyclopropane ring.

Acid-Catalyzed Rearrangements: Aryl cyclopropyl ketones are known to undergo cyclization to form 1-tetralones under acid catalysis. rsc.org This transformation proceeds through a cationic mechanism initiated by protonation of the carbonyl oxygen, followed by the opening of the cyclopropane ring to form a stabilized carbocation. The rate and product distribution of this reaction are sensitive to substituents on the aryl ring. rsc.org Given the superior ability of the electron-rich thienyl ring to stabilize a positive charge compared to the phenyl ring, it is anticipated that this compound would exhibit enhanced reactivity in such acid-catalyzed processes.

Photocatalytic [3+2] Cycloadditions: A significant transformation for this class of compounds is the visible light-mediated [3+2] cycloaddition with olefins to produce cyclopentane (B165970) ring systems. nih.govscispace.com The critical initiating step is the one-electron reduction of the ketone to a ketyl radical anion, a step that is only feasible with aryl cyclopropyl ketones, not their aliphatic counterparts. nih.govacs.org The reaction proceeds through a ring-opened distonic radical anion intermediate. nih.gov While both thienyl and phenyl groups enable this initial reduction, the specific electronic properties of the heteroaromatic ring in this compound may influence the kinetics and stereochemical outcome of the cycloaddition.

Radical Cycloadditions Mediated by SmI₂: Samarium(II) iodide is a potent single-electron transfer agent used to catalyze formal [3+2] cycloadditions of cyclopropyl ketones. acs.org Historically, these advancements have been largely confined to aryl cyclopropyl ketone substrates, as the aryl group facilitates the initial electron transfer to generate the key radical intermediate. acs.org This underscores the enhanced reactivity of aryl-substituted cyclopropanes over simple alkyl versions in radical-based transformations. The behavior of this compound in such reactions would be dictated by the thienyl group's ability to stabilize the intermediate radical species.

The table below summarizes the differential reactivity based on the transformation type.

TransformationGeneral MechanismRole of Aryl GroupComparative Reactivity of 3-Thienyl vs. Phenyl Analog
Acid-Catalyzed Rearrangement Cationic Intermediate rsc.orgStabilization of positive charge3-Thienyl analog expected to be more reactive due to electron-rich nature.
Photocatalytic [3+2] Cycloaddition Radical Anion Intermediate nih.govRequired for initial one-electron reductionBoth are reactive; thienyl may alter stereoselectivity. nih.gov
SmI₂-Catalyzed Cycloaddition Radical Intermediate acs.orgFacilitates initial electron transferBoth are suitable substrates, outperforming alkyl analogs.

This interactive table outlines the expected reactivity differences in key chemical transformations based on the electronic nature of the aryl substituent.

Biological Activity Spectrum Compared to Related Analogs

The cyclopropane ring is a structural motif found in numerous biologically active compounds, valued for its conformational rigidity and metabolic stability. nih.gov Derivatives of cyclopropane exhibit a wide range of pharmacological effects, including enzyme inhibition and activities as anticancer, antimicrobial, and antiviral agents. While specific biological data for this compound is not extensively documented, a comparative analysis can be framed using the principles of structure-activity relationships (SAR) and bioisosterism. dovepress.comnih.gov

In medicinal chemistry, the thiophene ring is often employed as a bioisostere of the phenyl ring. This substitution can significantly alter a molecule's biological profile by modifying its physicochemical properties such as lipophilicity, polarity, and metabolic pathways. The sulfur atom in the thienyl group can also engage in different non-covalent interactions with biological targets compared to the corresponding C-H unit in a phenyl ring.

For example, the activity of epothilone (B1246373) analogues, which are anticancer agents, is highly sensitive to the configuration of a cyclopropane ring within their structure, demonstrating that subtle structural changes can lead to substantial differences in biological effect. mdpi.com Therefore, it is plausible that this compound and cyclopropyl phenyl ketone would exhibit different biological activity profiles. The variation in electronic distribution, size, and hydrogen bonding capacity between the thienyl and phenyl rings could lead to differential binding affinities for protein targets and altered pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies on other classes of compounds have shown that descriptors such as atomic charges, dipole moment, and the partition coefficient (logP) are often critical for cytotoxic activity. dovepress.com

The table below compares properties relevant to the potential biological activity of the two analogs.

Property / ActivityThis compoundCyclopropyl phenyl ketoneRationale for Comparison
Predicted LogP 1.7 nih.gov~2.2 (Calculated for Benzoylcyclopropane)Indicates lipophilicity, affecting cell membrane permeability and distribution.
Potential H-bond Acceptor Carbonyl Oxygen, Sulfur AtomCarbonyl OxygenThe sulfur atom provides an additional, albeit weak, site for interaction.
Potential Biological Roles Enzyme Inhibitor, Anticancer, AntimicrobialEnzyme Inhibitor, Anticancer, AntimicrobialBased on the broad activities of cyclopropane and ketone-containing compounds. nih.gov

This table provides a comparative overview of properties that could influence the biological activity spectrum of the two compounds, based on general principles of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclopropyl 3-thienyl ketone, and what methodological considerations ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of thiophene derivatives with cyclopropanecarbonyl chloride, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key considerations include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ to activate the acylating agent .
  • Temperature control : Reactions often require low temperatures (−10°C to 0°C) to minimize side reactions (e.g., ring-opening of the cyclopropane moiety) .
  • Characterization : Confirm purity via ¹H/¹³C NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and GC-MS to detect impurities .

Q. How can researchers mitigate safety risks during the handling of this compound, given its potential hazards?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves (tested against ketones), and full-face respirators with ABEK-P2 filters for aerosol exposure .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to prevent vapor accumulation .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • NMR spectroscopy : Use DEPT-135 to distinguish CH₂ groups in the cyclopropane ring and NOESY to confirm spatial proximity between thienyl and ketone groups .
  • IR spectroscopy : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and cyclopropane ring C-H bending (~1000 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in the thiophene ring (λmax ~250 nm) to assess electronic conjugation .

Advanced Research Questions

Q. How does the electron-withdrawing cyclopropane ring influence the reactivity of the thienyl ketone moiety in cross-coupling reactions?

  • Methodological Answer :

  • Experimental design : Compare Suzuki-Miyaura coupling rates of this compound with non-cyclopropane analogs (e.g., phenyl-thienyl ketone) using Pd(PPh₃)₄ as a catalyst.
  • Data analysis : Track reaction progress via HPLC and DFT calculations (e.g., Mulliken charges on the ketone carbonyl) to correlate cyclopropane strain with electron deficiency .
  • Contradiction resolution : If unexpected side products form (e.g., ring-opened derivatives), use variable-temperature NMR to probe thermal stability thresholds .

Q. What computational strategies can predict this compound’s stability under varying pH and solvent conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., MeOH) to predict hydrolysis rates .
  • pKa estimation : Use software like MarvinSketch to calculate the ketone’s acidity (predicted pKa ~14–16) and assess susceptibility to nucleophilic attack .
  • Validation : Compare computational results with experimental stability tests (e.g., HPLC monitoring of degradation products over 72 hours) .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer :

  • Literature synthesis : Categorize existing studies by test models (e.g., in vitro vs. in vivo) and exposure durations using tools like PECO (Population, Exposure, Comparator, Outcome) frameworks .
  • Meta-analysis : Apply weighted statistical models to reconcile discrepancies (e.g., LD₅₀ variations in rodent studies) and identify confounding variables (e.g., solvent carriers) .
  • Gaps identification : Note the absence of long-term carcinogenicity data (IARC Class 3) and propose OECD Guideline 451-compliant assays .

Methodological Guidance for Data Interpretation

Q. What strategies ensure robust statistical analysis in studies comparing this compound derivatives?

  • Answer :

  • Experimental design : Use randomized block designs to control batch variability in synthesis .
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to spectral datasets (e.g., NMR, IR) to cluster derivatives by functional group interactions .
  • Error reporting : Include 95% confidence intervals for biological activity data (e.g., IC₅₀ values) and disclose outlier exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.